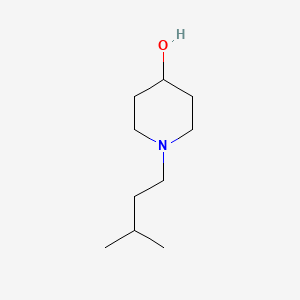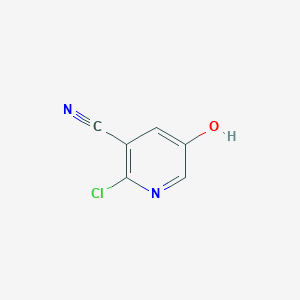
2-Chloro-5-hydroxypyridine-3-carbonitrile
Descripción general
Descripción
“2-Chloro-5-hydroxypyridine-3-carbonitrile” is a chemical compound with the molecular formula C6H3ClN2O and a molecular weight of 154.56 . It is typically used for research purposes .
Synthesis Analysis
There are several methods for synthesizing “this compound”. One alternative synthesis method involves the use of the non-opioid analgesic agent ABT-594 . More specific details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H3ClN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10) and the InChI key is AKMIOMIUEDPIMY-UHFFFAOYSA-N . This provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its melting point is between 199 - 201°C . More specific physical and chemical properties can be found in the referenced documents .Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Analysis
- 2-Chloro-5-hydroxypyridine-3-carbonitrile derivatives have been synthesized through novel protocols and analyzed using X-ray, IR, NMR, and electronic spectroscopy. These studies provide insight into the structural features and optical properties of these compounds, which are essential for various applications in chemistry and material science (Jukić et al., 2010).
Structural Analysis and Spectral Properties
- Detailed structural and vibrational analyses of this compound compounds have been performed using Density Functional Theory (DFT) calculations. This research helps in understanding their molecular structure, which is vital for their potential applications in fields like pharmaceuticals and materials engineering (Márquez et al., 2015).
Corrosion Inhibition
- Pyridine derivatives, including those related to this compound, have been studied for their potential as corrosion inhibitors. This application is significant in industrial settings, where corrosion of metals can be a major issue (Dandia et al., 2013).
Antimicrobial and Anticancer Properties
- Certain derivatives of this compound have been synthesized and evaluated for their antibacterial, antifungal, and anticancer properties. These findings are crucial for the development of new therapeutic agents (Karabasanagouda et al., 2009).
Tautomeric Equilibrium Studies
- The tautomeric equilibria of hydroxypyridines, including chlorinated derivatives, have been extensively studied. This research is fundamental in understanding the chemical behavior of these compounds, which is important in various chemical reactions and processes (Calabrese et al., 2017).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-hydroxypyridine-3-carbonitrile plays a significant role in biochemical reactions. It acts as a donor ligand and exists in a zwitterionic form, specifically as 5-chloropyridinium-2-olate in copper complexes . This compound interacts with various enzymes and proteins, such as xanthine dehydrogenase, influencing the mechanism of mitomycin C bioreduction . The interactions between this compound and these biomolecules are crucial for understanding its biochemical properties.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with xanthine dehydrogenase, for example, can impact the cellular redox state and energy metabolism . These effects highlight the importance of this compound in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a donor ligand in copper complexes, existing in a zwitterionic form . This interaction can modulate the activity of enzymes like xanthine dehydrogenase, influencing biochemical pathways and cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . It is essential to determine the threshold effects and safe dosage levels for its use in biochemical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is critical for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and efficacy in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its biochemical mechanisms.
Propiedades
IUPAC Name |
2-chloro-5-hydroxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-4(2-8)1-5(10)3-9-6/h1,3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMXRHSGUMSLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511475 | |
| Record name | 2-Chloro-5-hydroxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74650-75-2 | |
| Record name | 2-Chloro-5-hydroxy-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74650-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-hydroxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

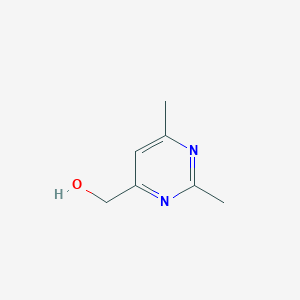

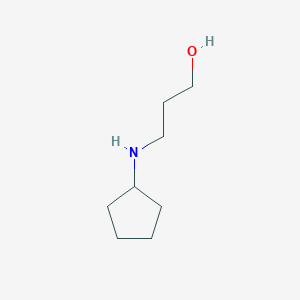





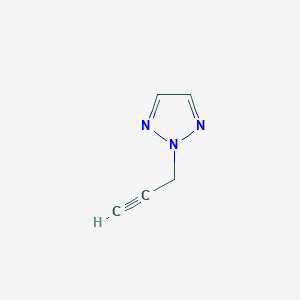
![4-phenyl-2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1367206.png)

![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)
